molecular formula C9H14O2Si B1198902 Dimethoxymethylphenylsilane CAS No. 3027-21-2

Dimethoxymethylphenylsilane

Cat. No.: B1198902
CAS No.: 3027-21-2
M. Wt: 182.29 g/mol
InChI Key: CVQVSVBUMVSJES-UHFFFAOYSA-N
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Description

Dimethoxymethylphenylsilane is an organosilicon compound with the molecular formula C₉H₁₄O₂Si. It is a colorless to yellowish transparent liquid that is used in various chemical applications. The compound is known for its unique properties, including its ability to undergo various chemical reactions and its utility in scientific research and industrial applications .

Biochemical Analysis

Biochemical Properties

Dimethoxymethylphenylsilane plays a crucial role in biochemical reactions, particularly in the modification of surfaces and the synthesis of other organosilicon compounds. It interacts with various enzymes and proteins, facilitating the formation of stable siloxane bonds. These interactions are essential for the compound’s function as a cross-linking agent in biochemical processes. The compound’s ability to form strong covalent bonds with biomolecules makes it valuable in the development of biocompatible materials .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modifying the surface properties of cells, which can alter receptor-ligand interactions. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. The compound’s ability to modify the surface properties of cells also plays a role in its molecular mechanism of action. By altering the cell membrane’s characteristics, this compound can affect the binding interactions of various biomolecules, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular function. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular metabolism and identifying potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and overall function in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes and developing targeted therapeutic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethoxymethylphenylsilane can be synthesized through several methods. One common method involves the reaction of methyltrimethoxysilane with phenylmagnesium bromide. Another method involves the use of sodium metal particles in a mixture of chlorobenzene and methyltrimethoxysilane, with the addition of 15-crown-5 as a catalyst. The reaction is carried out at 38°C for 2 hours, followed by filtration and vacuum distillation to obtain the product with a yield of 87% .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The industrial production methods are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Dimethoxymethylphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethoxymethylphenylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethoxymethylphenylsilane involves its ability to form strong bonds with various substrates. The methoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it useful in the formation of stable, durable coatings and adhesives. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .

Comparison with Similar Compounds

  • Dimethoxyphenylsilane
  • Methylphenyldimethoxysilane
  • Phenylmethyldimethoxysilane

Comparison: Dimethoxymethylphenylsilane is unique due to its specific combination of methoxy and phenyl groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers better adhesion properties and chemical stability, making it more suitable for applications in coatings and adhesives .

Properties

IUPAC Name

dimethoxy-methyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2Si/c1-10-12(3,11-2)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQVSVBUMVSJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

202411-63-0
Record name Dimethoxymethylphenylsilane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202411-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4044909
Record name Dimethoxy(methyl)phenylsilane
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Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3027-21-2
Record name (Dimethoxymethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3027-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methylphenyldimethoxysilane
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Record name Dimethoxymethylphenylsilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93924
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Record name Dimethoxy(methyl)phenylsilane
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Record name Dimethoxymethylphenylsilane
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Record name METHYLPHENYLDIMETHOXYSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes dimethoxymethylphenylsilane useful in the development of UV-curable coatings?

A1: this compound (PDMS) acts as a reactive component in the creation of UV-curable hybrid coatings. Research has shown that incorporating PDMS into a Tetraethyl orthosilicate (TEOS) based sol-gel system enhances the flexibility and adhesion of the resulting coatings. [] This is attributed to the organic nature of PDMS, which introduces a degree of flexibility to the otherwise rigid silica network formed by TEOS hydrolysis and condensation. Furthermore, the study indicated that while hardness decreases with increasing PDMS content, an optimal molar ratio exists for achieving a balance between mechanical properties and heat and corrosion resistance. []

Q2: How does the structure of this compound contribute to its reactivity?

A2: this compound possesses two methoxy groups (-OCH3) attached to the silicon atom. These groups are susceptible to hydrolysis, a reaction where water molecules cleave the Si-O bond. [, ] This hydrolysis reaction is crucial for the formation of silanol (Si-OH) groups, which subsequently condense to form siloxane (Si-O-Si) bonds. This process, known as hydrolysis-condensation, is fundamental in sol-gel chemistry and enables the formation of organosilicon/SiO2 hybrid networks. []

Q3: Can you elaborate on the synthesis and characterization of hydroxyl-terminated polymethylphenylsiloxane oligomers using this compound?

A3: Researchers have successfully synthesized hydroxyl-terminated polymethylphenylsiloxane oligomers using this compound as a starting material. [] The synthesis involves a hydrolysis/condensation reaction of this compound in an aqueous solution with hydrochloric acid serving as a catalyst. Characterization techniques like FTIR, NMR, and MADLI-TOF/TOF MS confirmed the structure of the synthesized oligomers. [] The findings revealed that the product primarily consisted of linear hydroxyl-terminated polymethylphenylsiloxane oligomers. []

Q4: Are there any studies exploring the conformational properties of this compound?

A4: Yes, matrix isolation infrared spectroscopy, combined with ab initio calculations, has been employed to study the conformational preferences of this compound. [] This technique allows researchers to trap molecules in an inert matrix at low temperatures, minimizing intermolecular interactions and enabling the observation of distinct conformers. The study provided valuable insights into the preferred conformations of this compound, which are crucial for understanding its reactivity and behavior in various chemical reactions.

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